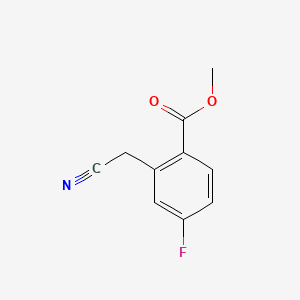

methyl2-(cyanomethyl)-4-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(cyanomethyl)-4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)9-3-2-8(11)6-7(9)4-5-12/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGGNMDXGZRYIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)F)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Cyanomethyl 4 Fluorobenzoate and Its Structural Analogs

Retrosynthetic Analysis of Methyl 2-(cyanomethyl)-4-fluorobenzoate

A retrosynthetic analysis of methyl 2-(cyanomethyl)-4-fluorobenzoate reveals several plausible synthetic routes originating from simpler, more readily available precursors. The primary disconnections can be made at the ester linkage and the cyanomethyl C-C bond.

Disconnection 1: Ester and Cyanomethyl Groups. A common approach involves disconnecting the ester and the cyanomethyl C(sp²)-C(sp³) bond. This leads back to a 2-halo-4-fluorobenzoate derivative, such as methyl 2-bromo-4-fluorobenzoate, and a cyanomethylating agent. The ester can be formed from the corresponding carboxylic acid in a final or intermediate step.

Disconnection 2: Nucleophilic Substitution Pathway. An alternative disconnection targets the C(sp³)-CN bond. This pathway suggests a precursor like methyl 2-(halomethyl)-4-fluorobenzoate, which could undergo nucleophilic substitution with a cyanide salt. This route hinges on the selective halogenation of the methyl group of a methyl 2-methyl-4-fluorobenzoate precursor.

Disconnection 3: Building the Aromatic Ring. A more fundamental approach involves constructing the substituted aromatic ring itself. One could envision starting from m-fluorotoluene, introducing the carboxylate (or a precursor) at the C1 position and the cyanomethyl group at the C2 position through a series of regioselective reactions, such as Friedel-Crafts acylation followed by functional group interconversions. google.com

These disconnections outline the main strategies for synthesis: functionalization of a pre-existing 4-fluorobenzoate (B1226621) scaffold or building the molecule from a simpler aromatic precursor.

Direct Esterification Approaches to Fluorobenzoate Scaffolds

The methyl ester moiety in the target molecule is commonly introduced via the esterification of the corresponding carboxylic acid, 2-(cyanomethyl)-4-fluorobenzoic acid, or an earlier intermediate like 4-fluorobenzoic acid.

Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, is a classic and effective method. globalscientificjournal.com The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC). globalscientificjournal.com To drive the equilibrium towards the product, excess methanol is typically used, and the reaction is often heated under reflux for several hours. globalscientificjournal.com

More recent advancements have focused on heterogeneous catalysts to simplify product purification and improve environmental compatibility. For instance, the metal-organic framework UiO-66-NH2 has been successfully employed as a heterogeneous catalyst for the methyl esterification of various fluorinated aromatic carboxylic acids using methanol. rsc.org This method has been shown to significantly reduce reaction times compared to traditional derivatizing agents like BF₃·MeOH complex. rsc.org Optimization of such catalytic procedures, for example using the Taguchi model, can lead to high conversion yields. rsc.orgresearchgate.net

Table 1: Comparison of Esterification Methods for Fluorobenzoic Acids

| Method | Catalyst | Reagent | Conditions | Key Advantages | Source(s) |

|---|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ | Methanol | Reflux, 7-8 hrs | Simple, cost-effective | globalscientificjournal.com |

| Heterogeneous Catalysis | UiO-66-NH₂ | Methanol | 150 °C, 10 hrs | Reusable catalyst, reduced time | rsc.orgresearchgate.net |

| Amidation Coupling | BOP reagent | Methylamine | Room temp, 2 hrs | Mild conditions | chemicalbook.com |

Introduction of the Cyanomethyl Moiety via Established and Novel Pathways

The introduction of the cyanomethyl (-CH₂CN) group is a critical step in the synthesis of the target molecule. This can be achieved either by direct C-H functionalization of an aromatic ring or through nucleophilic substitution reactions.

Direct cyanomethylation involves creating a C-C bond between an aromatic carbon and the cyanomethyl group, often sourced from acetonitrile (B52724). This is an atom-economical approach as it avoids pre-functionalization. magtech.com.cn

Recent research has highlighted several methods for direct cyanomethylation:

Iron-Catalyzed Cross-Dehydrogenative Coupling (CDC): An FeCl₂-catalyzed method enables the C(sp³)–H bond in acetonitrile to couple with a C(sp²)–H bond in arylamines. acs.org The reaction is often directed to the ortho position of an amino group, which can later be removed or modified. acs.orgencyclopedia.pub The proposed mechanism involves the formation of a cyanomethyl radical which then attacks the aromatic ring. encyclopedia.pub

Photochemical Cyanomethylation: Aromatic compounds can be cyanomethylated by the photolysis of chloroacetonitrile (B46850) in the presence of the aromatic substrate. rsc.org This reaction proceeds via electron transfer, generating a cyanomethyl radical that couples with the aromatic ring. rsc.orgacs.org Yields can be influenced by the electronic properties of the substituents on the aromatic ring. rsc.org

Table 2: Photochemical Cyanomethylation of Various Aromatics

| Aromatic Substrate | Product Yield (%) | Byproduct (Succinonitrile) (%) | Source(s) |

|---|---|---|---|

| Benzene (B151609) | 1.9 | 0.5 | rsc.org |

| Toluene | 2.6 | 0.7 | rsc.org |

| Anisole | 11.0 | 2-3 | rsc.org |

| 1,4-Dimethoxybenzene | 16.3 | - | rsc.org |

Yields are based on the initial amount of chloroacetonitrile as the limiting reagent.

A more traditional and widely used method for introducing a cyano group is through nucleophilic substitution. This reaction extends the carbon chain by one carbon, which is a synthetically useful transformation. youtube.com

In the context of synthesizing methyl 2-(cyanomethyl)-4-fluorobenzoate, this strategy would typically involve a precursor such as methyl 2-(bromomethyl)-4-fluorobenzoate . This precursor would be synthesized from methyl 2-methyl-4-fluorobenzoate via radical bromination of the benzylic position.

The subsequent reaction with a cyanide nucleophile, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in a polar aprotic solvent like DMSO or in an aqueous ethanol (B145695) mixture, would yield the desired product. youtube.comyoutube.com The cyanide ion (CN⁻) acts as a potent nucleophile where the carbon atom, carrying a lone pair and a formal negative charge, attacks the electrophilic carbon of the halomethyl group, displacing the halide ion in an Sₙ2 reaction. youtube.com

Aromatic Functionalization Routes to 4-Fluorobenzoate Derivatives

The synthesis of the core 4-fluorobenzoate scaffold with the correct substitution pattern often requires regioselective functionalization of a simpler starting material. Halogenation followed by cyanation is a powerful two-step strategy to introduce the cyano group at a specific position on the aromatic ring.

This pathway involves first introducing a halogen, such as bromine or iodine, at the C2 position of a methyl 4-fluorobenzoate precursor. Achieving high regioselectivity in the halogenation of substituted arenes can be challenging but is feasible using specific reagents and conditions. nih.govrsc.org The use of N-halosuccinimides in fluorinated alcohols, for instance, has been shown to provide good yields and high regioselectivity for the halogenation of various arenes under mild conditions. nih.gov

Once the 2-halo-4-fluorobenzoate intermediate is obtained, the halogen can be converted to a nitrile group. Modern methods for this transformation often rely on transition metal catalysis.

Palladium-Catalyzed Cyanation: This is a highly effective method for converting aryl halides to aryl nitriles. youtube.com Reagents like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) are used in the presence of a palladium catalyst (e.g., Pd(OAc)₂). youtube.comgoogle.com These methods are generally preferred over the classic Rosenmund-von Braun reaction (using CuCN at high temperatures) due to milder conditions, higher yields, and the use of less toxic cyanide sources. google.com

Sandmeyer-type Reactions: An alternative route involves starting with an amino-substituted precursor. For example, a synthetic method for a related compound, methyl 4-bromo-2-cyano-5-fluorobenzoate, begins with methyl 2-amino-4-bromo-5-fluorobenzoate. google.com This starting material undergoes diazotization followed by reaction with an iodide salt to install an iodine at the C2 position. The resulting 2-iodo derivative is then subjected to cyanation using a cyanide salt in a suitable organic solvent like N-methylpyrrolidone. google.com This highlights a robust, albeit longer, pathway to regioselectively introduce the cyano group.

Table 3: Cyanation Methods for Haloaromatics

| Method | Cyanide Source | Catalyst/Promoter | Conditions | Key Features | Source(s) |

|---|---|---|---|---|---|

| Pd-Catalyzed | Zn(CN)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | DMF, 80-100 °C | Good for aryl bromides/iodides | youtube.com |

| Pd-Catalyzed | K₄[Fe(CN)₆] | Pd(OAc)₂ | Polar aprotic solvent (e.g., NMP) | Non-toxic cyanide source, ligand-free option | google.com |

| Cu-Promoted | Cu(II)-cyanide | None | Aprotic solvent | KD Pharma speciality for certain substrates | cphi-online.com |

| Sandmeyer | NaNO₂, NaI then CuCN | H⁺ | 0-5 °C then heat | Starts from an amino precursor | google.com |

Friedel-Crafts Acylation and Derivative Transformations

A foundational approach to constructing the carbon skeleton of precursors for methyl 2-(cyanomethyl)-4-fluorobenzoate involves the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction can introduce a carbonyl group onto a fluorinated aromatic ring, which can then be further elaborated.

A plausible synthetic sequence could commence with a Friedel-Crafts acylation of a suitable fluorinated aromatic substrate. For instance, the acylation of m-fluorotoluene with an acylating agent like trichloroacetyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum trichloride (B1173362) can yield a mixture of ortho- and para-substituted ketone isomers. scispace.com Subsequent hydrolysis and acidification can convert the trichloromethyl ketone into a carboxylic acid. scispace.com This acid can then be esterified to the corresponding methyl ester. The methyl group ortho to the ester can then be halogenated, for example, via radical bromination, to introduce a reactive handle. Finally, a nucleophilic substitution with a cyanide source, such as sodium or potassium cyanide, would furnish the target cyanomethyl group.

While direct Friedel-Crafts acylation with an acetyl group is common, using reagents like acetyl chloride is a viable alternative to trichloroacetyl chloride. vulcanchem.com The resulting acetophenone (B1666503) can be a versatile intermediate for further transformations.

Total Synthesis of Methyl 2-(cyanomethyl)-4-fluorobenzoate

A complete synthetic route to methyl 2-(cyanomethyl)-4-fluorobenzoate, while not explicitly detailed in the literature, can be conceived based on established multi-step sequences. A hypothetical total synthesis could start from a readily available precursor like 4-fluoro-2-methylbenzoic acid.

A Hypothetical Synthetic Pathway:

Esterification: The synthesis would likely begin with the esterification of 4-fluoro-2-methylbenzoic acid with methanol under acidic conditions to produce methyl 4-fluoro-2-methylbenzoate.

Benzylic Bromination: The methyl group at the 2-position could then be selectively halogenated using a reagent such as N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide to yield methyl 2-(bromomethyl)-4-fluorobenzoate.

Cyanation: The final step would involve a nucleophilic substitution reaction where the benzylic bromide is displaced by a cyanide anion (e.g., from NaCN or KCN) to afford the final product, methyl 2-(cyanomethyl)-4-fluorobenzoate.

This proposed route leverages common and well-understood reactions in organic synthesis, offering a logical progression to the target molecule.

Catalytic Protocols for Synthesis of Methyl 2-(cyanomethyl)-4-fluorobenzoate

Modern catalytic methods offer powerful tools for the introduction of the key functional groups present in methyl 2-(cyanomethyl)-4-fluorobenzoate, potentially providing more efficient and selective routes compared to traditional methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has become indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing the target molecule, a key step would be the introduction of the cyanomethyl group.

A plausible strategy would involve a palladium-catalyzed cross-coupling reaction. For instance, a precursor such as methyl 2-(halomethyl)-4-fluorobenzoate could be coupled with a cyanide source. More advanced methods could involve the direct C-H cyanation of a suitable precursor, although this can be challenging in terms of regioselectivity.

Another approach could involve the cyanation of an aryl halide. For example, a related synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester involves the reaction of methyl 4-bromo-5-fluoro-2-iodobenzoate with a cyanide source, which could be facilitated by a transition metal catalyst. researchgate.net

The following table illustrates potential transition metal-catalyzed reactions that could be adapted for the synthesis of the target compound or its precursors.

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type |

| Cross-Coupling | Pd(PPh₃)₄, Zn(CN)₂ | Methyl 2-(bromomethyl)-4-fluorobenzoate | Methyl 2-(cyanomethyl)-4-fluorobenzoate |

| Rosenmund-von Braun | CuCN, DMF | Methyl 2-iodo-4-fluorobenzoate | Methyl 2-cyano-4-fluorobenzoate |

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. For the synthesis of methyl 2-(cyanomethyl)-4-fluorobenzoate and its analogs, organocatalytic methods could be employed in several key steps.

For instance, the introduction of the cyanomethyl group could potentially be achieved through an organocatalyzed nucleophilic substitution. Chiral phase-transfer catalysts could be used to enantioselectively introduce the cyanomethyl group if a chiral center were desired in a more complex analog.

Furthermore, recent advances have demonstrated the use of organic photoredox catalysts for the direct C-H cyanation of arenes. scispace.com This method uses an acridinium (B8443388) photoredox catalyst and a cyanide source under an aerobic atmosphere, offering a mild and direct route to aromatic nitriles. scispace.com The application of such a method to a precursor of methyl 2-(cyanomethyl)-4-fluorobenzoate could provide a more atom-economical synthesis.

The table below outlines some conceptual organocatalytic approaches.

| Reaction Type | Catalyst Type | Substrate Example | Potential Transformation |

| Nucleophilic Substitution | Phase-Transfer Catalyst | Methyl 2-(bromomethyl)-4-fluorobenzoate | Introduction of the cyanomethyl group |

| Photoredox C-H Cyanation | Acridinium Catalyst | Methyl 4-fluorobenzoate | Direct introduction of a cyano group |

Optimizations of Reaction Conditions and Yield for Syntheses

The efficiency of any synthetic route to methyl 2-(cyanomethyl)-4-fluorobenzoate would be highly dependent on the optimization of reaction conditions to maximize yield and minimize side products. Key parameters for optimization include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents and catalysts.

In the context of a Friedel-Crafts acylation, for example, the choice of Lewis acid and solvent can significantly impact the regioselectivity and yield. scispace.com For a nucleophilic substitution to introduce the cyanide group, the choice of solvent (e.g., DMSO, DMF, or acetone) and temperature can influence the reaction rate and the extent of elimination side reactions.

The following data table presents a hypothetical optimization study for the cyanation of methyl 2-(bromomethyl)-4-fluorobenzoate, illustrating how systematic variation of reaction parameters can lead to improved outcomes.

| Entry | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaCN | Acetone | 56 | 12 | 65 |

| 2 | KCN | Acetone | 56 | 12 | 62 |

| 3 | NaCN | DMF | 25 | 24 | 78 |

| 4 | NaCN | DMF | 50 | 8 | 85 |

| 5 | NaCN | DMSO | 25 | 24 | 82 |

| 6 | NaCN | DMSO | 50 | 6 | 90 |

Such optimization studies are crucial for developing a robust and scalable synthesis for valuable chemical compounds.

Chemical Reactivity and Transformational Chemistry of Methyl 2 Cyanomethyl 4 Fluorobenzoate

Reactions at the Carboxylic Ester Functional Group

The methyl ester group in methyl 2-(cyanomethyl)-4-fluorobenzoate is a primary site for nucleophilic acyl substitution, enabling its conversion into a variety of other functional derivatives.

Hydrolysis and Transesterification Pathways

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(cyanomethyl)-4-fluorobenzoic acid, can be achieved under both acidic and basic conditions. The rate and mechanism of this transformation are influenced by the pH of the reaction medium.

Under basic conditions, the reaction proceeds via the addition of a hydroxide (B78521) ion to the carbonyl carbon of the ester. This is a well-established mechanism for the saponification of esters. oieau.fr The presence of the electron-withdrawing fluorine atom and the cyanomethyl group on the benzene (B151609) ring is expected to enhance the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack and increasing the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000). Studies on the hydrolysis of substituted methyl benzoates have shown that electron-withdrawing groups generally accelerate the rate of base-catalyzed hydrolysis. oieau.fr For instance, a procedure for the hydrolysis of a structurally related methyl ester, methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate, involves heating under reflux with sodium hydroxide in a mixture of water and methanol (B129727), followed by acidification to yield the carboxylic acid in high yield. chemspider.com A similar approach would be applicable to methyl 2-(cyanomethyl)-4-fluorobenzoate.

Acid-catalyzed hydrolysis, conversely, involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the attack of a water molecule. This process is reversible and typically requires elevated temperatures to proceed at a reasonable rate.

Transesterification, the conversion of one ester to another, can be accomplished by reacting methyl 2-(cyanomethyl)-4-fluorobenzoate with a different alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol (B145695) would yield ethyl 2-(cyanomethyl)-4-fluorobenzoate.

Table 1: Representative Conditions for Ester Hydrolysis

| Reactant | Reagents and Conditions | Product | Reference |

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, H₂O, CH₃OH, reflux; then conc. HCl | 2-(2,3,5-Trimethoxy-4-methyl-benzoyl)-benzoic acid | chemspider.com |

| Substituted Methyl Benzoates | Aqueous solution, pH 3-10, elevated temperatures | Substituted Benzoic Acids | oieau.fr |

Reductions to Alcohol Derivatives

The methyl ester group can be reduced to a primary alcohol, yielding (2-(cyanomethyl)-4-fluorophenyl)methanol. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing esters to primary alcohols. masterorganicchemistry.comnih.gov The reaction is generally carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol product. It is noteworthy that LiAlH₄ can also reduce the cyano group, so careful control of reaction conditions may be necessary to achieve selectivity.

In some cases, selective reduction of an ester in the presence of other functional groups can be achieved with other reagents. For instance, lithium borohydride (B1222165) (LiBH₄) has been used for the reduction of a methyl ester to a benzyl (B1604629) alcohol in the presence of other functional groups. nih.gov Catalytic hydrogenation can also be employed for the reduction of esters, though it often requires high pressures and temperatures and specific catalysts. stackexchange.com

Table 2: Reagents for the Reduction of Esters to Alcohols

| Ester Type | Reducing Agent | Typical Solvent | Product | Reference |

| General Esters | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Primary Alcohol | masterorganicchemistry.comnih.gov |

| Methyl Ester | Lithium Borohydride (LiBH₄) | - | Benzyl Alcohol | nih.gov |

| Fatty Methyl Esters | H₂, Copper-Chromium Catalyst | None (neat) | Fatty Alcohol | stackexchange.com |

Amidation Reactions and Related Derivatives

The methyl ester can be converted to the corresponding amide, 2-(cyanomethyl)-4-fluorobenzamide, through reaction with ammonia (B1221849) or a primary or secondary amine. This amidation reaction often requires heating or the use of a catalyst. Direct amidation of esters with amines can be challenging but various methods have been developed. For instance, heating the ester with an amine in a suitable solvent is a common approach. The reaction of methyl 2-(cyanomethyl)-4-fluorobenzoate with aqueous or anhydrous ammonia would be expected to produce the primary amide.

Transformations Involving the Cyano Group

The cyano group of methyl 2-(cyanomethyl)-4-fluorobenzoate is a versatile functional group that can undergo both reduction and hydrolysis to yield amines and carboxylic acid derivatives, respectively.

Reduction to Amines and Imines

The reduction of the cyanomethyl group can lead to the formation of a primary amine, 2-(2-aminoethyl)-4-fluorobenzoic acid methyl ester. This transformation is typically achieved through catalytic hydrogenation or with the use of chemical hydrides.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas is a common method for the reduction of nitriles to primary amines. The reaction is often carried out in a solvent like ethanol or methanol.

Alternatively, lithium aluminum hydride (LiAlH₄) can effectively reduce nitriles to primary amines. masterorganicchemistry.com As mentioned earlier, LiAlH₄ will also reduce the ester functionality. Therefore, if only the cyano group is to be reduced, a more selective reducing agent or a protection strategy for the ester group might be necessary. The reduction of a nitrile with a Grignard reagent followed by hydrolysis yields a ketone. orgsyn.org

Table 3: Conditions for the Reduction of Nitriles

| Nitrile Type | Reagents and Conditions | Product | Reference |

| General Nitriles | LiAlH₄, then H₂O | Primary Amine | masterorganicchemistry.com |

| Nitriles | SnCl₂, HCl; then H₂O (Stephen reaction) | Aldehyde | orgsyn.org |

| Nitriles | DIBAL-H, then H₂O | Imine, then Aldehyde | orgsyn.org |

Nitrile Hydrolysis to Carboxylic Acids and Amides

The cyano group can be hydrolyzed to a carboxylic acid, resulting in the formation of 2-(carboxymethyl)-4-fluorobenzoic acid, or to a primary amide as an intermediate. This hydrolysis can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Base-catalyzed hydrolysis is also a common method, where the nitrile is heated with an aqueous solution of a strong base like sodium hydroxide. This initially forms the carboxylate salt, which upon acidification yields the carboxylic acid. The preparation of a fluorobenzamide from a fluorobenzonitrile has been demonstrated using aqueous hydrogen peroxide in the presence of a catalytic amount of alkali. google.com

Table 4: Conditions for Nitrile Hydrolysis

| Starting Material | Reagents and Conditions | Product | Reference |

| Halogenated benzonitrile | 1. KF, aprotic polar solvent, phase-transfer catalyst; 2. H₂O₂, aq. alkali | Fluorobenzamide | google.com |

| 2,4-Dichloro-benzonitrile | 1. KF, DMF, quaternary ammonium (B1175870) salt; 2. H₂O₂, aq. alkali | 2,4-Difluorobenzamide | google.com |

Cycloaddition Reactions (e.g., [2+3] cycloadditions)

The presence of the nitrile group in methyl 2-(cyanomethyl)-4-fluorobenzoate allows it to participate as a dipolarophile in certain cycloaddition reactions. A notable application is in the synthesis of pyrazole (B372694) derivatives, a class of heterocycles with significant pharmacological interest. nih.gov While direct [2+3] cycloaddition with a dipole is one pathway, a more common synthetic route involves the condensation of the activated methylene (B1212753) group with a suitable partner, followed by cyclization.

For instance, the reaction of compounds with an active methylene group, like the cyanomethyl group in the title compound, with hydrazine (B178648) derivatives is a fundamental method for constructing the pyrazole ring. mdpi.comresearchgate.net The initial step is typically a condensation reaction to form a hydrazone or a related intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The specific regioselectivity of these reactions can be influenced by reaction conditions and the substitution patterns of the reactants. researchgate.net

Table 1: Representative Pyrazole Synthesis via Condensation and Cyclization

| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Active Methylene Cmpd. | Hydrazine Hydrate | Heat, Acid/Base Catalyst | Substituted Pyrazole | mdpi.comgoogle.com |

| 1,3-Diketone | Phenylhydrazine | Refluxing Ethanol | 1,3,5-Trisubstituted Pyrazole | researchgate.net |

Reactivity of the Aromatic Ring System

The electronic nature of the benzene ring in methyl 2-(cyanomethyl)-4-fluorobenzoate is significantly influenced by its substituents. The fluorine atom exerts a -I (inductive) and +M (mesomeric) effect, while the methyl ester and cyanomethyl groups are both electron-withdrawing (-I and -M effects). This electronic profile dictates the ring's susceptibility to both nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Benzene Ring

The fluorine atom of methyl 2-(cyanomethyl)-4-fluorobenzoate is activated towards nucleophilic aromatic substitution (SNAr). This is because the electron-withdrawing ester and cyanomethyl groups, located ortho and para to the fluorine respectively, can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govcore.ac.uk Fluorine is an excellent leaving group in SNAr reactions. nih.gov

This reactivity allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile method for synthesizing more complex substituted benzene derivatives. researchgate.netsemanticscholar.org The reaction is typically carried out in the presence of a base in a polar aprotic solvent like DMSO. researchgate.netsemanticscholar.org The regioselectivity is generally high, with the nucleophile attacking the carbon atom bearing the fluorine. nih.gov

Table 2: Examples of SNAr Reactions on Activated Fluoroarenes

| Fluoroarene | Nucleophile | Conditions | Product | Ref. |

|---|---|---|---|---|

| Electron-deficient fluoroarene | Amine (e.g., Pyrrolidine) | Base (e.g., K₂CO₃), DMSO | N-Aryl amine | researchgate.netd-nb.info |

| Electron-deficient fluoroarene | Thiol | Base, Polar Solvent | Aryl sulfide | d-nb.info |

Recent advancements have also explored photoredox catalysis and the use of superbases to enable SNAr on less activated or even electron-rich fluoroarenes, expanding the scope of this important transformation. nih.govnih.govacs.org

Electrophilic Aromatic Substitution (SEAr) Patterns

While the ring is activated for nucleophilic attack, it is correspondingly deactivated for electrophilic aromatic substitution (SEAr) due to the presence of the multiple electron-withdrawing groups. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation would require harsh conditions and are generally not favored.

If an SEAr reaction were to occur, the directing effects of the existing substituents would need to be considered. The ester and cyanomethyl groups are meta-directing, while the fluorine atom is an ortho-, para-director. Given the deactivating nature of all groups, predicting the site of substitution is complex and would likely result in a mixture of products with low yields. No specific research findings on the SEAr patterns of methyl 2-(cyanomethyl)-4-fluorobenzoate were prominently available, underscoring its primary utility in transformations involving the other functional groups.

Reactivity of the Activated Methylene Group (Cyanomethyl)

The methylene (-CH₂-) group is positioned between the electron-withdrawing benzene ring and the cyano group, making the attached protons acidic and the carbon atom nucleophilic upon deprotonation. This "active methylene" character is the source of much of the compound's synthetic utility. rsc.orgfiveable.me

Deprotonation and Anion Chemistry

In the presence of a suitable base (e.g., sodium ethoxide, potassium carbonate), the methylene group can be readily deprotonated to form a resonance-stabilized carbanion. tandfonline.com This anion can then act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. For example, it can be alkylated with alkyl halides or undergo Michael addition to α,β-unsaturated carbonyl compounds.

Condensation Reactions with Carbonyl Compounds

One of the most characteristic reactions of the activated methylene group is the Knoevenagel condensation with aldehydes and ketones. tandfonline.comarkat-usa.orgrsc.org This reaction, typically catalyzed by a weak base like piperidine (B6355638) or an amine salt, involves the nucleophilic attack of the carbanion on the carbonyl carbon. fiveable.metandfonline.com The resulting aldol-type intermediate rapidly dehydrates to yield a new α,β-unsaturated product. bas.bg

The condensation of methyl 2-(cyanomethyl)-4-fluorobenzoate with various aldehydes or ketones provides a direct route to highly functionalized alkenes. nih.govnih.gov These products can serve as versatile intermediates for the synthesis of more complex molecules and heterocyclic systems. nih.gov

Table 3: Knoevenagel Condensation with Active Methylene Compounds

| Aldehyde/Ketone | Active Methylene Compound | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Aromatic Aldehydes | Malononitrile | [bmim]OH, Grinding | Arylidene Malononitrile | tandfonline.com |

| Benzaldehyde | Ethyl Cyanoacetate (B8463686) | Water/Ethanol, RT | (E)-Ethyl 2-cyano-3-phenylacrylate | bas.bg |

| 4-(dimethylamino)benzaldehyde | Ethyl Cyanoacetate | Dicationic Ionic Liquid, 80 °C | Substituted Alkene | arkat-usa.org |

Mechanistic Investigations of Reactions Involving Methyl 2 Cyanomethyl 4 Fluorobenzoate

Elucidation of Reaction Pathways

The primary reaction pathway of interest for compounds like methyl 2-(cyanomethyl)-4-fluorobenzoate is palladium-catalyzed cross-coupling. nih.gov This type of reaction is a powerful tool for forming carbon-carbon bonds. The elucidation of the reaction pathway for the α-arylation of related compounds, such as methyl cyanoacetate (B8463686), provides a strong model for understanding the transformations of methyl 2-(cyanomethyl)-4-fluorobenzoate.

The generally accepted mechanism for palladium-catalyzed α-arylation of esters involves a catalytic cycle that begins with the oxidative addition of an aryl halide or triflate to a low-valent palladium(0) complex. In the context of a hypothetical reaction involving methyl 2-(cyanomethyl)-4-fluorobenzoate, the fluorinated phenyl ring could act as the aryl group. The subsequent steps would involve the formation of a palladium enolate, followed by reductive elimination to yield the α-arylated product and regenerate the palladium(0) catalyst.

A proposed catalytic cycle for a related reaction is as follows:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.

Deprotonation/Enolate Formation: A base abstracts the acidic α-proton from the cyanomethyl group to form an enolate.

Transmetalation or Enolate Coordination: The enolate coordinates to the Pd(II) center.

Reductive Elimination: The aryl group and the cyanomethyl group couple, forming a new C-C bond and regenerating the Pd(0) catalyst.

The use of specific ligands, such as bulky, electron-rich phosphines like XPhos or P(t-Bu)3, has been shown to be effective in promoting these types of couplings, particularly with less reactive aryl chlorides.

Kinetic Studies and Reaction Rate Determinations

Kinetic studies are essential for understanding the factors that influence the rate of a reaction. For palladium-catalyzed α-arylation reactions similar to those that methyl 2-(cyanomethyl)-4-fluorobenzoate would undergo, the rate of reaction can be influenced by several factors, including the nature of the catalyst, the substrate, the base, and the solvent.

In studies of related systems, it has been observed that the choice of ligand on the palladium catalyst significantly impacts the reaction rate. For instance, the use of hindered alkylphosphine ligands can accelerate the reaction. The reaction of bromo- and chloroarenes has been shown to proceed at similar rates in some systems, which provides insight into the rate-determining step of the catalytic cycle.

Table 1: Reaction Conditions for Palladium-Catalyzed α-Arylation of Methyl Cyanoacetate Analogs

| Catalyst System | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Pd(OAc)₂/DavePhos | K₃PO₄ | 70 | 2 | High | |

| Pd(OAc)₂/P(t-Bu)₃-HBF₄ | K₂CO₃ | Room Temp | - | Excellent | |

| Pd(OAc)₂ or Pd₂(dba)₃/XPhos or P(t-Bu)₃ | - | - | - | High |

This table presents data from reactions of compounds structurally similar to methyl 2-(cyanomethyl)-4-fluorobenzoate to infer potential reaction parameters.

Identification and Characterization of Reactive Intermediates

The identification and characterization of reactive intermediates are key to confirming a proposed reaction mechanism. In palladium-catalyzed cross-coupling reactions, several key intermediates are proposed. The oxidative addition of an aryl halide to a Pd(0) complex to form a Pd(II) species is a critical step. The structure of such an intermediate has been determined by X-ray diffraction in related systems, providing strong evidence for this mechanistic step.

Another crucial set of intermediates are palladium enolates, formed by the reaction of the palladium complex with the deprotonated ester. While often transient and difficult to isolate, their existence is inferred from the products formed and by analogy to other well-studied catalytic systems. The study of the reaction of a synthesized palladacycle, a potential intermediate, can also provide mechanistic insights. In one study, a synthesized palladacycle was found not to be a competent intermediate, helping to refine the proposed catalytic cycle.

For reactions involving methyl 2-(cyanomethyl)-4-fluorobenzoate, it is expected that similar palladium(II) intermediates and palladium enolates would be formed. Spectroscopic techniques such as NMR could potentially be used to observe these species under reaction conditions.

Computational Modeling of Reaction Mechanisms

Computational modeling, using methods such as Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms. These studies can provide detailed energetic profiles of the catalytic cycle, including the structures and energies of transition states and intermediates.

While specific computational studies on methyl 2-(cyanomethyl)-4-fluorobenzoate were not found, computational modeling has been applied to related palladium-catalyzed α-arylation reactions. These studies can help to elucidate the role of the ligand, the effect of the solvent, and the reasons for observed selectivities. For example, modeling could be used to compare the energy barriers for the different steps in the catalytic cycle, such as oxidative addition and reductive elimination, to identify the rate-determining step. It could also be used to predict the most favorable reaction conditions.

Solvent Effects and Stereochemical Outcomes

The choice of solvent can have a significant impact on the rate and outcome of a reaction. In palladium-catalyzed cross-coupling reactions, polar aprotic solvents like dioxane are often used. The solvent can influence the solubility of the reactants and catalyst, as well as the stability of charged intermediates.

The stereochemical outcome of a reaction is another critical aspect. In reactions involving the formation of a new stereocenter, the ability to control the stereochemistry is highly desirable. For reactions of related cyanomethyl indanes, the formation of diastereomers has been observed. In one instance, a 1:1 mixture of diastereomers was generated, which was attributed to the potential for epimerization of the stereocenter adjacent to the cyano group under the basic reaction conditions. This suggests that for reactions involving methyl 2-(cyanomethyl)-4-fluorobenzoate where a new stereocenter is formed, the basicity of the reaction medium could play a crucial role in the final diastereomeric ratio. Careful selection of the base and reaction conditions would be necessary to achieve high stereoselectivity.

Derivatization and Analog Synthesis from Methyl 2 Cyanomethyl 4 Fluorobenzoate

Synthesis of Congeners with Modified Ester Moieties

The methyl ester group of methyl 2-(cyanomethyl)-4-fluorobenzoate is a prime site for modification to generate a series of congeners with varied properties. The synthesis of these analogs typically involves standard esterification or transesterification reactions.

Alternatively, direct transesterification can be employed, where the methyl ester is reacted with a different alcohol in the presence of an acid or base catalyst. This method can be particularly useful for generating a library of esters with diverse functionalities.

The choice of the ester moiety can have a significant impact on the compound's properties. For example, introducing longer or more branched alkyl chains can increase lipophilicity, which may enhance membrane permeability. Conversely, incorporating polar functional groups into the ester side chain can increase water solubility.

Table 1: Examples of Congeners with Modified Ester Moieties

| Starting Material | Reagent | Product |

| Methyl 2-(cyanomethyl)-4-fluorobenzoate | NaOH, then H+ | 2-(Cyanomethyl)-4-fluorobenzoic acid |

| 2-(Cyanomethyl)-4-fluorobenzoic acid | Ethanol (B145695), H+ | Ethyl 2-(cyanomethyl)-4-fluorobenzoate |

| 2-(Cyanomethyl)-4-fluorobenzoic acid | Isopropanol, H+ | Isopropyl 2-(cyanomethyl)-4-fluorobenzoate |

| 2-(Cyanomethyl)-4-fluorobenzoic acid | Benzyl (B1604629) alcohol, H+ | Benzyl 2-(cyanomethyl)-4-fluorobenzoate |

Preparation of Analogs with Varied Aromatic Ring Substitutions

Modification of the aromatic ring of methyl 2-(cyanomethyl)-4-fluorobenzoate allows for the exploration of structure-activity relationships related to the substitution pattern. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents at different positions on the benzene (B151609) ring.

Given the presence of the fluorine atom and the ester and cyanomethyl groups, the regioselectivity of these reactions will be influenced by the directing effects of these substituents. The fluorine atom is an ortho, para-director, while the ester and cyanomethyl groups are meta-directors. This interplay of directing effects can be exploited to achieve selective substitution.

Common electrophilic aromatic substitution reactions that can be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group. wikipedia.org

Halogenation: Using halogens in the presence of a Lewis acid catalyst to introduce chlorine, bromine, or iodine atoms. wikipedia.org

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Using alkyl or acyl halides with a Lewis acid catalyst to introduce alkyl or acyl groups.

Furthermore, the existing fluorine atom can be replaced through nucleophilic aromatic substitution (SNAr) reactions, especially if the ring is further activated with electron-withdrawing groups. nih.govnih.govbeilstein-journals.org This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse set of analogs.

Table 2: Potential Analogs with Varied Aromatic Ring Substitutions

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO3, H2SO4 | Methyl 2-(cyanomethyl)-4-fluoro-5-nitrobenzoate |

| Bromination | Br2, FeBr3 | Methyl 3-bromo-2-(cyanomethyl)-4-fluorobenzoate |

| Nucleophilic Aromatic Substitution | R-NH2 | Methyl 2-(cyanomethyl)-4-(N-alkylamino)benzoate |

| Nucleophilic Aromatic Substitution | R-OH, base | Methyl 2-(cyanomethyl)-4-(alkoxy)benzoate |

Incorporation of Methyl 2-(cyanomethyl)-4-fluorobenzoate into Complex Molecular Architectures

The reactivity of the cyanomethyl and ester functionalities of methyl 2-(cyanomethyl)-4-fluorobenzoate makes it a valuable building block for the construction of more complex molecular architectures, including various heterocyclic systems and polyaromatic frameworks.

The cyanomethyl group is a key precursor for the synthesis of several important five- and six-membered heterocyclic rings.

Pyrazoles: The reaction of β-ketonitriles with hydrazines is a well-established method for the synthesis of 5-aminopyrazoles. mdpi.comyoutube.com The cyanomethyl group in methyl 2-(cyanomethyl)-4-fluorobenzoate can be considered part of a β-ketonitrile equivalent after appropriate functionalization. For instance, condensation with a suitable carbonyl compound could generate a reactive intermediate that, upon reaction with hydrazine (B178648) or its derivatives, would yield a pyrazole (B372694) ring fused to or substituted with the fluorobenzoate moiety. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization onto the nitrile carbon. youtube.com

Thiazoles: The Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide, is a classic method for preparing thiazoles. acgpubs.orgorganic-chemistry.org A variation of this, the Gewald reaction, allows for the synthesis of 2-aminothiophenes from a ketone or aldehyde, a cyanoester, and elemental sulfur. wikipedia.orgnih.govarkat-usa.orgmdpi.comresearchgate.net The cyanomethyl group of the title compound can participate in Gewald-type reactions. For example, condensation with a ketone or aldehyde in the presence of sulfur and a base can lead to the formation of a substituted 2-aminothiophene ring. While this yields a thiophene, the underlying reactivity of the active methylene (B1212753) group adjacent to the nitrile is key and can be adapted for thiazole synthesis, for instance by reacting with a source of sulfur and an appropriate carbonyl compound.

Fused Rings (e.g., Quinazolines, Benzodiazepines): The functional groups of methyl 2-(cyanomethyl)-4-fluorobenzoate can be elaborated to participate in the synthesis of fused heterocyclic systems. For example, reduction of the cyano group to an amine, followed by further modifications, could provide a precursor for the synthesis of quinazolines. arkat-usa.orgresearchgate.netnih.govresearchgate.netmdpi.com Similarly, the aromatic ring and its substituents can be incorporated into benzodiazepine (B76468) frameworks through condensation reactions with appropriate diamines and ketones. acgpubs.orgmdpi.comresearchgate.netnih.govscienceopen.com

The fluorinated aromatic ring of methyl 2-(cyanomethyl)-4-fluorobenzoate can be utilized in cross-coupling reactions to construct biphenyl (B1667301) and other polyaromatic frameworks. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds. mdpi.comresearchgate.netdicp.ac.cn

In this context, methyl 2-(cyanomethyl)-4-fluorobenzoate can act as the aryl halide component. Reaction with a suitable arylboronic acid in the presence of a palladium catalyst and a base would lead to the formation of a biphenyl derivative. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized for this specific substrate.

The general mechanism for the Suzuki coupling involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. mdpi.com

Table 3: Example of Biphenyl Synthesis via Suzuki Coupling

| Aryl Halide | Arylboronic Acid | Catalyst/Base | Product |

| Methyl 2-(cyanomethyl)-4-fluorobenzoate | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | Methyl 2'-(cyanomethyl)-4'-fluoro-[1,1'-biphenyl]-4-carboxylate |

| Methyl 2-(cyanomethyl)-4-fluorobenzoate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2, K2CO3 | Methyl 2'-(cyanomethyl)-4'-fluoro-4-methoxy-[1,1'-biphenyl]-4-carboxylate |

Exploring Chiral Derivatives and Asymmetric Synthesis Strategies

The development of chiral derivatives of methyl 2-(cyanomethyl)-4-fluorobenzoate is a key area of interest, as enantiomeric purity is often crucial for biological activity. Asymmetric synthesis strategies can be employed to introduce chirality into the molecule in a controlled manner.

One approach is the asymmetric reduction of the nitrile group . Catalytic hydrogenation using a chiral catalyst can selectively produce one enantiomer of the corresponding primary amine. mdpi.com This chiral amine can then serve as a versatile intermediate for the synthesis of a variety of other chiral derivatives.

Another strategy involves the enantioselective functionalization of the cyanomethyl group . The carbon atom adjacent to the nitrile is prochiral and can be deprotonated to form a carbanion. This carbanion can then be reacted with an electrophile in the presence of a chiral catalyst or a chiral auxiliary to introduce a new substituent with a specific stereochemistry. For example, rhodium/silane co-catalyzed regio- and enantioselective allylic cyanomethylation has been developed for the direct use of acetonitrile (B52724) in asymmetric synthesis, a strategy that could potentially be adapted. researchgate.net

Furthermore, the concept of centrally chiral arenes can be explored. mdpi.com If the aromatic ring is appropriately substituted, the molecule can possess central chirality. Desymmetrization of a prochiral or meso precursor derived from methyl 2-(cyanomethyl)-4-fluorobenzoate could provide a route to such centrally chiral arenes.

Enzymatic reactions also offer a powerful tool for asymmetric synthesis. Carbonyl reductases and alcohol dehydrogenases can be used for the enantioselective reduction of keto groups that could be introduced into the molecule, and nitrilases can be used for the stereoselective hydrolysis of the nitrile group. researchgate.net

Table 4: Potential Chiral Derivatives and Synthetic Approaches

| Chiral Center Location | Synthetic Strategy | Example Product |

| Carbon adjacent to the amine (from nitrile reduction) | Asymmetric reduction of the nitrile | (R)- or (S)-Methyl 2-(1-aminoethyl)-4-fluorobenzoate |

| Carbon adjacent to the nitrile | Enantioselective alkylation of the cyanomethyl group | (R)- or (S)-Methyl 2-(1-cyano-1-alkylethyl)-4-fluorobenzoate |

| Aromatic ring | Desymmetrization of a prochiral precursor | Centrally chiral derivative |

Advanced Spectroscopic and Structural Characterization of Methyl 2 Cyanomethyl 4 Fluorobenzoate and Its Research Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

No published NMR data (¹H, ¹³C, ¹⁹F, or 2D) for methyl 2-(cyanomethyl)-4-fluorobenzoate is available.

Specific chemical shifts (δ), coupling constants (J), and integration values for the protons of methyl 2-(cyanomethyl)-4-fluorobenzoate have not been reported in the scientific literature.

A ¹³C NMR spectrum, which would confirm the number of unique carbon environments and their hybridization states, is not available.

The characteristic chemical shift and coupling constants for the fluorine atom on the benzene (B151609) ring have not been documented.

No studies employing 2D NMR techniques to establish the connectivity and spatial relationships of atoms within the methyl 2-(cyanomethyl)-4-fluorobenzoate molecule have been published.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

Detailed HRMS data, which would provide an exact mass for molecular formula confirmation and elucidate the compound's fragmentation pathways under ionization, remains unreported in accessible research.

Tandem Mass Spectrometry for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of methyl 2-(cyanomethyl)-4-fluorobenzoate, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Upon collision-induced dissociation (CID), several characteristic fragmentation pathways can be predicted based on the functional groups present in the molecule. The ester group is prone to several fragmentation patterns. One common pathway is the loss of the methoxy (B1213986) radical (•OCH3) to form an acylium ion. Another is the loss of methanol (B129727) (CH3OH) through a McLafferty-type rearrangement if a suitable gamma-hydrogen is available, although this is less likely in this specific structure. The cleavage of the bond between the carbonyl group and the aromatic ring can also occur.

The cyanomethyl group (-CH2CN) offers additional fragmentation routes. The loss of the cyanomethyl radical (•CH2CN) is a plausible fragmentation. Alpha-cleavage next to the nitrile group could also occur. The presence of the fluorine atom on the aromatic ring will also influence the fragmentation, and its presence will be evident in the mass of the fragments containing the aromatic ring.

A predicted fragmentation pattern for methyl 2-(cyanomethyl)-4-fluorobenzoate is detailed in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |

| 207.05 | 176.04 | 31 | Loss of •OCH3 |

| 207.05 | 148.04 | 59 | Loss of COOCH3 |

| 207.05 | 167.04 | 40 | Loss of CH2CN |

| 176.04 | 148.04 | 28 | Loss of CO from the acylium ion |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of methyl 2-(cyanomethyl)-4-fluorobenzoate would exhibit characteristic absorption bands. A strong band is expected around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group. The C-O stretching of the ester will appear in the 1250-1300 cm⁻¹ region. The nitrile group (C≡N) will show a sharp, medium intensity band around 2240-2260 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. The C-F bond will have a characteristic stretching vibration in the 1100-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the aromatic ring would be a prominent feature. The C≡N stretch is also typically Raman active.

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3150 | 3050-3150 |

| C≡N Stretch | 2240-2260 | 2240-2260 |

| C=O Stretch (Ester) | 1720-1740 | 1720-1740 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-O Stretch (Ester) | 1250-1300 | 1250-1300 |

| C-F Stretch | 1100-1250 | 1100-1250 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure

Electronic spectroscopy provides information about the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of methyl 2-(cyanomethyl)-4-fluorobenzoate is expected to show absorptions characteristic of a substituted benzene ring. The π → π* transitions of the aromatic system will likely result in one or more strong absorption bands in the UV region, typically below 300 nm. The presence of the ester and cyanomethyl groups as substituents on the benzene ring can cause a shift in the absorption maxima (λmax) compared to unsubstituted benzene. shimadzu.com

Fluorescence Spectroscopy: Many aromatic compounds exhibit fluorescence. core.ac.uk Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), methyl 2-(cyanomethyl)-4-fluorobenzoate may emit light at a longer wavelength. The fluorescence spectrum would provide information about the excited state of the molecule. The quantum yield and lifetime of the fluorescence are important parameters that characterize the emission process. The presence of the fluorine atom may influence the fluorescence properties.

| Spectroscopic Technique | Expected λmax (nm) | Transition |

| UV-Vis Absorption | ~200-280 | π → π* |

| Fluorescence Emission | >280 | Emission from lowest singlet excited state |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single crystal X-ray diffraction study of methyl 2-(cyanomethyl)-4-fluorobenzoate would reveal precise bond lengths, bond angles, and torsion angles. This information would define the conformation of the molecule, for instance, the orientation of the ester and cyanomethyl groups relative to the plane of the benzene ring.

Furthermore, the analysis of the crystal structure would elucidate the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions could include hydrogen bonds (if any), dipole-dipole interactions, and van der Waals forces. The arrangement of molecules in the solid state is crucial for understanding the physical properties of the compound, such as its melting point and solubility. While no specific crystallographic data for methyl 2-(cyanomethyl)-4-fluorobenzoate is publicly available, analysis of related structures suggests that the planar aromatic rings would likely stack in a way that maximizes favorable intermolecular interactions.

Computational and Theoretical Chemistry Studies of Methyl 2 Cyanomethyl 4 Fluorobenzoate

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hybridization

Specific NBO analyses, which would provide insight into hyperconjugative interactions, charge delocalization, and the nature of bonding within methyl 2-(cyanomethyl)-4-fluorobenzoate, are not available.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

While experimental spectroscopic data may exist in proprietary databases, theoretically predicted NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima for this compound are not found in the public scientific literature.

Conformational Analysis and Energy Landscapes

There are no published studies on the conformational preferences and rotational energy barriers of the cyanomethyl and ester groups of methyl 2-(cyanomethyl)-4-fluorobenzoate.

Molecular Dynamics Simulations for Dynamic Behavior

A typical MD simulation of methyl 2-(cyanomethyl)-4-fluorobenzoate would be conducted using a classical force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. For a substituted aromatic molecule like this, a well-established force field such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or a general force field like GAFF (General Amber Force Field) would be appropriate. wikipedia.org However, due to the presence of the fluorine atom and the cyano group, careful parameterization is essential to accurately model the electrostatic and van der Waals interactions. numberanalytics.com This may involve deriving custom parameters from high-level quantum mechanical calculations to ensure the force field accurately represents the molecule's unique electronic features. researchgate.net

The simulation would typically be set up by placing a single or multiple molecules of methyl 2-(cyanomethyl)-4-fluorobenzoate in a periodic box filled with a chosen solvent, such as water or an organic solvent like dimethyl sulfoxide (B87167) (DMSO), to mimic experimental conditions. The system is then subjected to energy minimization to remove any unfavorable contacts, followed by a gradual heating to the desired temperature and equilibration under constant pressure and temperature (NPT ensemble). nih.gov The production phase of the simulation, which can span from nanoseconds to microseconds, generates a trajectory that records the positions and velocities of all atoms over time.

Analysis of this trajectory provides a wealth of information about the dynamic behavior of methyl 2-(cyanomethyl)-4-fluorobenzoate. Key aspects that would be investigated include conformational dynamics, solvation structure, and intermolecular interactions.

Conformational Dynamics

The flexibility of methyl 2-(cyanomethyl)-4-fluorobenzoate is largely dictated by the rotation around several key single bonds. Of particular interest are the dihedral angles associated with the cyanomethyl group and the methyl ester group relative to the plane of the fluorinated benzene (B151609) ring.

| Dihedral Angle | Definition | Predicted Dominant Conformation(s) (degrees) | Calculated Rotational Energy Barrier (kcal/mol) |

|---|---|---|---|

| τ1 (Cyanomethyl) | C1-C2-CH₂-CN | ~ ±90° | ~ 2.5 - 4.0 |

| τ2 (Ester) | C2-C1-C(=O)-O | ~ 0° and 180° (co-planar with the ring) | ~ 5.0 - 7.5 |

Solvation Structure

The interaction of methyl 2-(cyanomethyl)-4-fluorobenzoate with its surrounding solvent molecules is crucial for its solubility and reactivity. The fluorine atom, the cyano group, and the ester group are all capable of forming specific interactions with solvent molecules. The radial distribution function (RDF), g(r), is a key tool used to analyze the solvation structure. wikipedia.orglibretexts.orglibretexts.org The RDF describes the probability of finding a solvent atom at a certain distance from a specific atom in the solute molecule. libretexts.orglibretexts.org

For instance, in an aqueous solution, the RDF between the fluorine atom and the hydrogen atoms of water can reveal the extent of hydrogen bonding or polar interactions. researchgate.net Similarly, the RDFs for the nitrogen of the cyano group and the oxygen atoms of the ester group with water hydrogens would highlight their roles as hydrogen bond acceptors. nih.govresearchgate.net The integration of the first peak of the RDF provides the coordination number, which is the average number of solvent molecules in the first solvation shell. libretexts.org

| Solute Atom | Solvent Atom | First Peak Position (Å) | Coordination Number |

|---|---|---|---|

| Fluorine (F) | Water Hydrogen (Hw) | ~ 2.8 - 3.2 | ~ 2 - 3 |

| Cyano Nitrogen (N) | Water Hydrogen (Hw) | ~ 2.5 - 2.9 | ~ 1 - 2 |

| Ester Carbonyl Oxygen (O=C) | Water Hydrogen (Hw) | ~ 2.6 - 3.0 | ~ 2 - 3 |

Intermolecular Interactions

Beyond the general solvation structure, MD simulations allow for the quantification of the interaction energies between the solute and solvent. These energies are typically divided into electrostatic (Coulombic) and van der Waals (Lennard-Jones) components. The average interaction energy provides a measure of how strongly the solute interacts with the solvent, which is directly related to its solubility. nih.gov In the case of methyl 2-(cyanomethyl)-4-fluorobenzoate, the polar nature of the cyano and ester groups, along with the electronegative fluorine atom, would be expected to lead to significant electrostatic interactions with a polar solvent like water. numberanalytics.com

| Interaction Energy Component | Predicted Average Energy (kcal/mol) |

|---|---|

| Electrostatic (Coulombic) | -15 to -25 |

| Van der Waals (Lennard-Jones) | -10 to -18 |

| Total Interaction Energy | -25 to -43 |

Applications of Methyl 2 Cyanomethyl 4 Fluorobenzoate in Advanced Chemical Synthesis and Material Science

Role as a Versatile Synthetic Building Block for Complex Organic Molecules

The strategic placement of reactive functional groups on the aromatic ring of methyl 2-(cyanomethyl)-4-fluorobenzoate makes it a highly valuable intermediate in multi-step organic synthesis. The cyanomethyl group offers a reactive site for a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions, allowing for the introduction of diverse functionalities. The fluorine atom and the methyl ester group further influence the reactivity of the benzene (B151609) ring and provide additional handles for synthetic manipulation.

Chemists can leverage these features to construct elaborate molecular frameworks that are often challenging to synthesize through other routes. The presence of the electron-withdrawing fluorine atom can activate the aromatic ring for specific nucleophilic aromatic substitution reactions, while the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, opening up further avenues for derivatization, such as amide bond formation. This multi-functionality allows for a modular approach to the synthesis of complex target molecules, including those with potential applications in medicinal chemistry and agrochemical research.

Utilization in the Synthesis of Heterocyclic Scaffolds with Chemical Interest

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense interest due to their prevalence in natural products, pharmaceuticals, and functional materials. Methyl 2-(cyanomethyl)-4-fluorobenzoate serves as a key starting material for the synthesis of a variety of heterocyclic scaffolds.

The cyanomethyl group is particularly useful in this context. For instance, it can participate in condensation reactions with various binucleophiles to form a range of nitrogen- and sulfur-containing heterocycles. The nitrile functionality can also undergo cyclization reactions to form fused ring systems. The fluorine substituent on the benzene ring can influence the regioselectivity of these cyclization reactions and can also be retained in the final product to modulate its physicochemical properties, such as lipophilicity and metabolic stability.

Precursor in the Development of Optoelectronic Materials

The field of organic electronics has seen remarkable growth, with applications ranging from vibrant displays to efficient lighting. Methyl 2-(cyanomethyl)-4-fluorobenzoate is a valuable precursor in the synthesis of novel organic materials with tailored optoelectronic properties.

Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters

One of the most exciting applications of this compound is in the creation of Thermally Activated Delayed Fluorescence (TADF) emitters. TADF materials are a class of organic molecules that can efficiently convert electrical energy into light, making them ideal for use in Organic Light-Emitting Diodes (OLEDs). The design of efficient TADF emitters often requires the careful balancing of electron-donating and electron-accepting moieties within the molecule. The fluorinated and cyanomethyl-substituted benzene ring of methyl 2-(cyanomethyl)-4-fluorobenzoate can act as an effective electron-accepting unit in the design of new TADF emitters. By combining this building block with suitable electron-donating groups, chemists can fine-tune the energy levels of the resulting molecule to achieve efficient TADF.

Applications in Organic Light-Emitting Diodes (OLEDs) Research

The TADF emitters derived from methyl 2-(cyanomethyl)-4-fluorobenzoate are of significant interest in OLED research. High-performance OLEDs require materials with high photoluminescence quantum yields, good thermal stability, and appropriate energy levels for efficient charge injection and transport. The incorporation of the structural motifs derived from this precursor can contribute to achieving these desired properties. Research in this area focuses on synthesizing new generations of TADF emitters with improved efficiency, color purity, and operational lifetime, which are crucial for the commercialization of advanced OLED displays and lighting technologies.

Intermediate for Polymer and Dye Synthesis

The reactivity of methyl 2-(cyanomethyl)-4-fluorobenzoate also extends to the synthesis of functional polymers and dyes. The methyl ester group can be converted into other functional groups that are suitable for polymerization reactions. For instance, hydrolysis to the carboxylic acid followed by conversion to an acid chloride or an activated ester can enable its incorporation into polyester (B1180765) or polyamide chains.

Similarly, the aromatic ring and the cyanomethyl group can be chemically modified to create chromophoric systems, which are the basis of organic dyes. The fluorine substituent can enhance the photostability and color fastness of the resulting dyes. The ability to introduce this building block into polymer backbones or as a core for dye molecules opens up possibilities for creating materials with specific optical, thermal, and mechanical properties for a wide range of applications, including specialty coatings, advanced textiles, and optical data storage.

Development of Chemical Probes for Biological System Interrogation (Non-Clinical)

Chemical probes are essential tools for studying biological processes at the molecular level. These small molecules are designed to interact with specific biological targets and report on their activity through a detectable signal, such as fluorescence. The structural features of methyl 2-(cyanomethyl)-4-fluorobenzoate make it an attractive scaffold for the development of novel chemical probes for non-clinical research.

Use in Green Chemistry Methodologies as a Key Intermediate

The pursuit of sustainable chemical manufacturing has positioned green chemistry as a foundational pillar in modern synthetic chemistry. This approach prioritizes the design of products and processes that minimize the use and generation of hazardous substances. Within this framework, the strategic selection of chemical intermediates is paramount. Methyl 2-(cyanomethyl)-4-fluorobenzoate serves as a significant intermediate, embodying several principles of green chemistry, particularly in the synthesis of advanced materials and complex organic molecules. Its utility is primarily associated with its structural features, which allow for the design of more efficient and environmentally benign synthetic routes.

The core principles of green chemistry that are relevant to the synthesis and application of methyl 2-(cyanomethyl)-4-fluorobenzoate include atom economy, the use of safer solvents and reagents, energy efficiency, and the application of catalysis. The design of synthetic pathways that incorporate this intermediate often aims to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste.

Detailed Research Findings

While specific research articles focusing exclusively on the "green synthesis" of methyl 2-(cyanomethyl)-4-fluorobenzoate are not extensively detailed in publicly available literature, its role as a key intermediate can be analyzed through the lens of established green chemical methodologies. The synthesis of this compound typically involves the introduction of a cyanomethyl group onto a fluorinated benzoic acid derivative. Traditional methods for such transformations might involve harsh reagents and solvents. However, green chemistry offers several alternatives where this intermediate can be synthesized more sustainably.

One of the most promising green chemistry approaches for reactions of this nature is Phase Transfer Catalysis (PTC) . PTC is a powerful technique that facilitates the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids). crdeepjournal.orggoogle.com This methodology aligns with green chemistry principles by:

Reducing the need for hazardous organic solvents : Reactions can often be carried out in biphasic systems with water, reducing the reliance on volatile organic compounds (VOCs). researchgate.net

Increasing reaction rates and yields : By bringing the reacting species together more efficiently, PTC can lead to faster reactions and higher product yields, which contributes to better energy efficiency and less waste. crdeepjournal.orgphasetransfer.com

Use of safer reagents : PTC can enable the use of less hazardous reactants by increasing their reactivity under milder conditions. researchgate.net

For the synthesis of methyl 2-(cyanomethyl)-4-fluorobenzoate, a plausible green route would involve the reaction of a suitable precursor, such as methyl 2-(bromomethyl)-4-fluorobenzoate, with a cyanide source. A phase transfer catalyst could be employed to facilitate this nucleophilic substitution in a biphasic system, thereby avoiding the use of large volumes of toxic and anhydrous organic solvents.

The following table illustrates a hypothetical comparison between a traditional and a PTC-based green synthesis for a key step in producing a cyanomethylated aromatic compound, highlighting the advantages of the green chemistry approach.

| Parameter | Traditional Synthesis | Green Synthesis (with PTC) | Green Chemistry Principle Addressed |

| Solvent | Anhydrous Dimethylformamide (DMF) | Toluene/Water | Use of Safer Solvents |

| Cyanide Source | Sodium Cyanide (NaCN) | Sodium Cyanide (NaCN) | (No change, but handled in a more controlled biphasic system) |

| Catalyst | None | Tetrabutylammonium bromide (TBAB) | Catalysis |

| Reaction Temperature | High (e.g., >100 °C) | Moderate (e.g., 60-80 °C) | Energy Efficiency |

| By-products | Significant solvent waste, potential side products from high temperature | Reduced solvent waste, cleaner reaction profile | Waste Prevention |

| Yield | Moderate | High | Atom Economy |

Furthermore, the development of catalytic systems for cyanation reactions is another area of green chemistry relevant to the synthesis of methyl 2-(cyanomethyl)-4-fluorobenzoate. Research into the use of less toxic cyanide sources and more efficient, recyclable catalysts, such as those based on palladium or nickel, is ongoing. organic-chemistry.org These advancements could be applied to the synthesis of this intermediate, further enhancing its green credentials.

In the broader context of advanced chemical synthesis, methyl 2-(cyanomethyl)-4-fluorobenzoate is a valuable building block. Its functional groups—the methyl ester, the cyanomethyl group, and the fluorine atom—provide multiple points for further chemical modification. This versatility allows for the design of convergent and atom-economical synthetic routes to more complex target molecules, which is a key tenet of green chemistry. By providing a readily functionalizable scaffold, this intermediate helps to reduce the number of synthetic steps required to reach a final product, thereby minimizing waste and resource consumption.

Emerging Research Directions and Future Challenges in Methyl 2 Cyanomethyl 4 Fluorobenzoate Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The industrial viability and environmental footprint of any chemical process hinge on the efficiency and sustainability of its synthetic routes. For methyl 2-(cyanomethyl)-4-fluorobenzoate, future research will likely focus on moving beyond classical, multi-step syntheses toward greener alternatives that prioritize atom economy, reduce hazardous waste, and utilize renewable resources.

A primary challenge lies in the regioselective introduction of the cyanomethyl group onto the 4-fluorobenzoate (B1226621) framework. A plausible pathway involves the nucleophilic substitution of a precursor like methyl 2-(halomethyl)-4-fluorobenzoate with a cyanide salt. Green chemistry principles would advocate for the use of phase-transfer catalysis to enhance reaction rates and minimize the need for harsh organic solvents.

Alternative strategies could draw inspiration from methods used for analogous compounds. For instance, a Sandmeyer-type reaction starting from a 2-amino-4-fluorobenzoic acid derivative, followed by cyanation, presents another potential, albeit complex, route. researchgate.net The efficiency of such routes could be improved by minimizing intermediate purification steps and employing catalysts that operate under milder conditions.

Table 1: Comparison of Potential Precursors for Synthesis

| Precursor Compound | Potential Synthetic Transformation | Key Considerations |

|---|---|---|

| Methyl 2-(bromomethyl)-4-fluorobenzoate | Nucleophilic substitution with NaCN or KCN | Availability of precursor; control of side reactions. |

| Methyl 2-bromo-4-fluorobenzoate | Palladium-catalyzed cross-coupling with a cyanomethylating agent | Catalyst cost and optimization; tolerance of other functional groups. researchgate.net |

Future efforts will likely concentrate on developing catalytic systems that can achieve the desired transformation in fewer steps and with higher atom economy, potentially utilizing C-H activation strategies to directly functionalize the methyl group of methyl 2-methyl-4-fluorobenzoate.

Exploration of Novel Reactivity and Unprecedented Transformations

The trifunctional nature of methyl 2-(cyanomethyl)-4-fluorobenzoate provides a versatile platform for a wide array of chemical transformations. Each functional group offers a distinct handle for molecular modification, and their interplay could lead to novel reactivity.

The cyanomethyl group is a hub of potential transformations. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening pathways to diverse families of compounds. Furthermore, the methylene (B1212753) protons (α-protons) are acidic and can be deprotonated to form a carbanion. This nucleophilic center can participate in a variety of C-C bond-forming reactions, such as alkylations and aldol-type condensations.